
Angiogenesis inhibitor 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 4 involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as batch processing and continuous flow synthesis are commonly employed .
化学反応の分析
Types of Reactions: Angiogenesis Inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure optimal results .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting angiogenesis and their potential therapeutic applications .
科学的研究の応用
Angiogenesis Inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound for studying the mechanisms of angiogenesis inhibition and developing new synthetic methods for similar compounds .
Biology: In biology, this compound is used to study the molecular pathways involved in angiogenesis and to develop new strategies for targeting these pathways in various diseases .
Medicine: In medicine, this compound is primarily used in cancer research and treatment. It has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth and metastasis by blocking the formation of new blood vessels .
Industry: In the pharmaceutical industry, this compound is used in the development of new anti-cancer drugs and therapies. Its unique properties make it a valuable tool for drug discovery and development .
作用機序
The mechanism of action of Angiogenesis Inhibitor 4 involves the inhibition of key molecular targets and pathways involved in angiogenesis.
Molecular Targets: The primary molecular targets of this compound include vascular endothelial growth factor (VEGF) and its receptors, which play a crucial role in promoting the growth of new blood vessels .
Pathways Involved: By inhibiting the VEGF pathway, this compound effectively blocks the signaling processes that lead to angiogenesis. This results in the suppression of tumor growth and metastasis, as the tumors are deprived of the necessary blood supply .
類似化合物との比較
Angiogenesis Inhibitor 4 is unique in its structure and mechanism of action compared to other angiogenesis inhibitors.
Similar Compounds: Some similar compounds include bevacizumab, sorafenib, and sunitinib, which also target the VEGF pathway but have different chemical structures and pharmacokinetic properties .
Uniqueness: What sets this compound apart is its specific binding affinity and selectivity for VEGF receptors, which enhances its efficacy and reduces potential side effects. Additionally, its unique chemical structure allows for modifications that can further improve its therapeutic potential .
特性
分子式 |
C27H30ClN5O5 |
|---|---|
分子量 |
540.0 g/mol |
IUPAC名 |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-[(2R)-2-hydroxy-3-pyrrolidin-1-ylpropoxy]quinoline-6-carboxamide |
InChI |
InChI=1S/C27H30ClN5O5/c28-21-11-18(5-6-22(21)32-27(36)31-16-3-4-16)38-24-7-8-30-23-13-25(20(26(29)35)12-19(23)24)37-15-17(34)14-33-9-1-2-10-33/h5-8,11-13,16-17,34H,1-4,9-10,14-15H2,(H2,29,35)(H2,31,32,36)/t17-/m1/s1 |
InChIキー |
WOENTQIIKWUFEI-QGZVFWFLSA-N |
異性体SMILES |
C1CCN(C1)C[C@H](COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |
正規SMILES |
C1CCN(C1)CC(COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


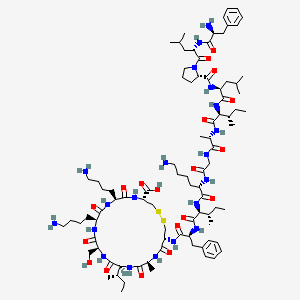
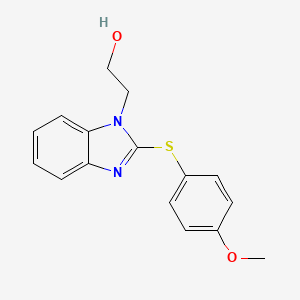
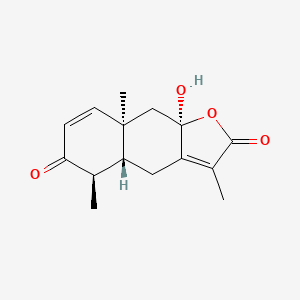

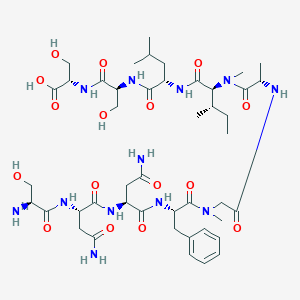
![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)

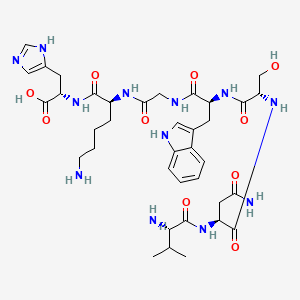

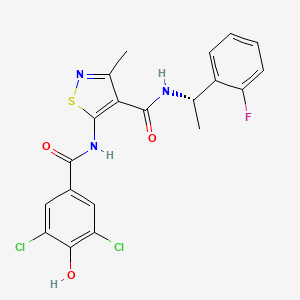
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
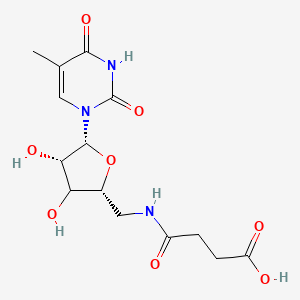
![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)

